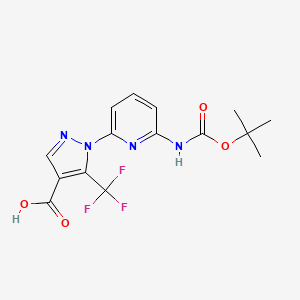
Asticolorin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . Asticolorin B is an extremely weak basic (essentially neutral) compound based on its pKa . It is a toxic metabolite isolated from cultures of Aspergillus multicolor .
Métodos De Preparación
Asticolorin B is synthesized through a series of complex organic reactions. The structure elucidation of asticolorins A–C, including this compound, is based on X-ray crystallography and detailed studies of their 1H and 13C NMR spectra . The chirality of the C-29 secondary hydroxy group present in asticolorin A, as determined by the method of Horeau, established the absolute configuration
Análisis De Reacciones Químicas
Asticolorin B undergoes various types of chemical reactions, including oxidation and reduction. As a xanthene derivative, it can participate in electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Asticolorin B has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound to study the behavior of xanthenes and their derivatives. In biology, it is studied for its toxic effects and potential use as a biochemical tool to understand cellular processes. Its toxic nature makes it a subject of interest in medical research, particularly in understanding its mechanism of action and potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of Asticolorin B involves its interaction with cellular membranes and proteins. As a xanthene derivative, it can intercalate into DNA and disrupt cellular processes. The molecular targets and pathways involved in its action include the inhibition of key enzymes and disruption of membrane integrity. This leads to cellular toxicity and eventual cell death .
Comparación Con Compuestos Similares
Asticolorin B is similar to other xanthene derivatives, such as fluorescein and eosin. its unique structure and toxic properties set it apart from these compounds. While fluorescein and eosin are widely used as dyes in various applications, this compound’s toxicity limits its use to research settings. Other similar compounds include asticolorins A and C, which share similar structural features but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
93376-71-7 |
|---|---|
Fórmula molecular |
C33H28O7 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
6,16,24-trihydroxy-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaen-17-one |
InChI |
InChI=1S/C33H28O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30,34-35,37H,12H2,1-5H3 |
Clave InChI |
QPGYUCLUVQROTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C3C(C1)(C4=C(C(=O)C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
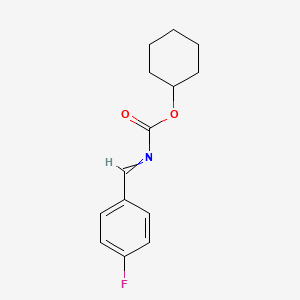
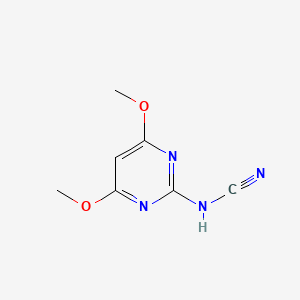

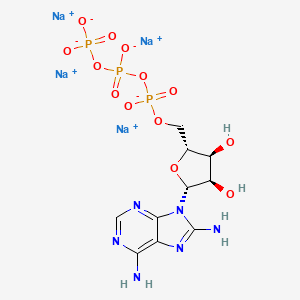
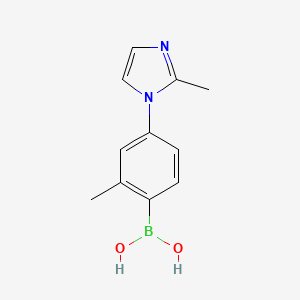

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
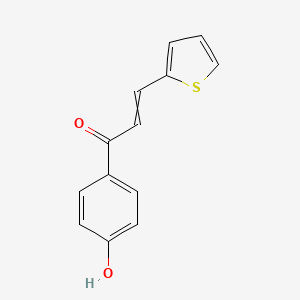


![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
